molecular formula C12H22O B14502719 4-(2,6-Dimethylcyclohexyl)butan-2-one CAS No. 63307-60-8

4-(2,6-Dimethylcyclohexyl)butan-2-one

Cat. No.: B14502719
CAS No.: 63307-60-8
M. Wt: 182.30 g/mol
InChI Key: IDOOZJDBFKJMEF-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylcyclohexyl)butan-2-one is an organic compound with the molecular formula C13H24O. It is a ketone with a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions, and a butan-2-one group attached to the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylcyclohexyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylcyclohexanone with butan-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylcyclohexyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

4-(2,6-Dimethylcyclohexyl)butan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylcyclohexyl)butan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,6-Trimethylcyclohexyl)butan-2-one
  • 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one

Uniqueness

4-(2,6-Dimethylcyclohexyl)butan-2-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63307-60-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-(2,6-dimethylcyclohexyl)butan-2-one

InChI

InChI=1S/C12H22O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h9-10,12H,4-8H2,1-3H3

InChI Key

IDOOZJDBFKJMEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CCC(=O)C)C

Origin of Product

United States

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